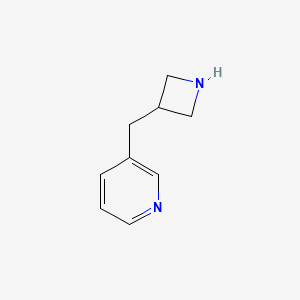
3-(Azetidin-3-ylmethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azetidin-3-ylmethyl)pyridine is a heterocyclic compound that features both a pyridine ring and an azetidine ring. The presence of these two rings makes it a unique and versatile compound in organic chemistry. The pyridine ring is a six-membered aromatic ring containing one nitrogen atom, while the azetidine ring is a four-membered saturated ring containing one nitrogen atom. This combination of rings imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-3-ylmethyl)pyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The use of magnetically recoverable catalysts has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Azetidin-3-ylmethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Azetidin-3-ylmethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-ylmethyl)pyridine involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom, similar to the azetidine ring in 3-(Azetidin-3-ylmethyl)pyridine.
Pyridine: A six-membered aromatic ring containing one nitrogen atom, similar to the pyridine ring in this compound.
Oxetane: A four-membered ring containing one oxygen atom, often compared with azetidine due to its similar ring size and strain.
Uniqueness: this compound is unique due to the combination of both azetidine and pyridine rings in a single molecule. This dual-ring structure imparts distinct chemical and physical properties, making it more versatile and valuable in various applications compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-(azetidin-3-ylmethyl)pyridine |
InChI |
InChI=1S/C9H12N2/c1-2-8(5-10-3-1)4-9-6-11-7-9/h1-3,5,9,11H,4,6-7H2 |
InChI Key |
PFKVJSGXLZCQGI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


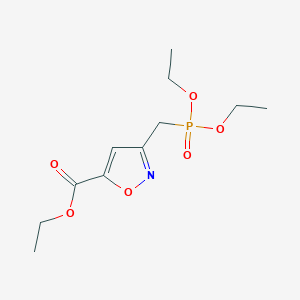

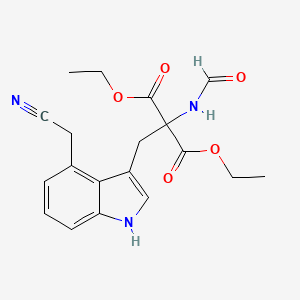
![2-(2-(1H-Imidazol-2-yl)phenyl)-5-(tert-butyl)-1H-benzo[d]imidazole](/img/structure/B11766548.png)

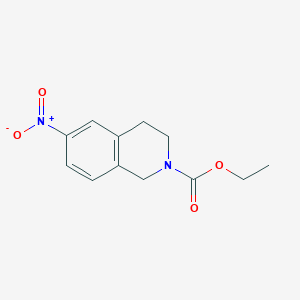

![4-[2-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766580.png)


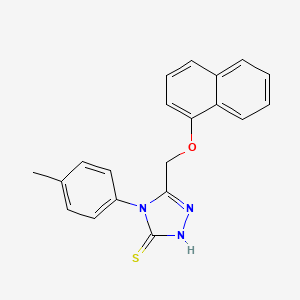
![tert-Butyl 8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11766592.png)
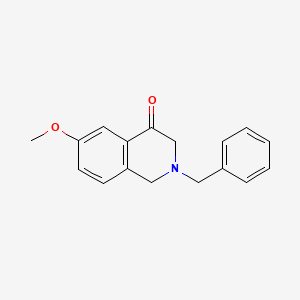
![4-Methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B11766621.png)
